6-chloro-3-[(2Z)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-2H-chromen-2-one
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Overview
Description
6-CHLORO-3-[2-(PHENYLAMINO)-1,3-THIAZOL-4-YL]-2H-CHROMEN-2-ONE is a complex organic compound that features a chromenone core substituted with a phenylamino-thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-3-[2-(PHENYLAMINO)-1,3-THIAZOL-4-YL]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method is the condensation of 6-chloro-2H-chromen-2-one with 2-(phenylamino)-1,3-thiazole-4-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-3-[2-(PHENYLAMINO)-1,3-THIAZOL-4-YL]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the chromenone ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
6-CHLORO-3-[2-(PHENYLAMINO)-1,3-THIAZOL-4-YL]-2H-CHROMEN-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-CHLORO-3-[2-(PHENYLAMINO)-1,3-THIAZOL-4-YL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-CHLORO-2-(PHENYLAMINO)PYRIDINE-3-CARBOXYLIC ACID: Shares a similar phenylamino group but differs in the core structure.
6-CHLORO-2-(4-METHOXY-PHENYLAMINO)-3-NITRO-BENZOIC ACID: Contains a similar phenylamino group with additional substituents.
Uniqueness
6-CHLORO-3-[2-(PHENYLAMINO)-1,3-THIAZOL-4-YL]-2H-CHROMEN-2-ONE is unique due to its combination of a chromenone core and a phenylamino-thiazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H11ClN2O2S |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
3-(2-anilino-1,3-thiazol-4-yl)-6-chlorochromen-2-one |
InChI |
InChI=1S/C18H11ClN2O2S/c19-12-6-7-16-11(8-12)9-14(17(22)23-16)15-10-24-18(21-15)20-13-4-2-1-3-5-13/h1-10H,(H,20,21) |
InChI Key |
IAIQEPCPYOCNGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Origin of Product |
United States |
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